2-(4-Iodopiperidin-1-YL)pyrimidine
Description
2-(4-Iodopiperidin-1-YL)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a 4-iodopiperidin-1-yl group. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases and their ability to interact with biological targets such as kinases, receptors, and enzymes . This compound’s iodine atom may also serve as a heavy atom for crystallographic studies or as a radiolabeling site in drug development, though such applications require further validation .
Properties
IUPAC Name |
2-(4-iodopiperidin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN3/c10-8-2-6-13(7-3-8)9-11-4-1-5-12-9/h1,4-5,8H,2-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGMOKGUPIBZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1I)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodopiperidin-1-YL)pyrimidine typically involves the reaction of pyrimidine derivatives with iodinated piperidine. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with 4-iodopiperidine under basic conditions. The reaction can be carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the substitution.
Industrial Production Methods
Industrial production of 2-(4-Iodopiperidin-1-YL)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodopiperidin-1-YL)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of bases like potassium carbonate or sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(4-Iodopiperidin-1-YL)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Research: It is used in the study of biological pathways and molecular interactions, particularly those involving pyrimidine and piperidine derivatives.
Industrial Applications: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Iodopiperidin-1-YL)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity.
Comparison with Similar Compounds
Key Observations :
- The iodine atom in 2-(4-Iodopiperidin-1-YL)pyrimidine introduces significant electronegativity and steric hindrance, which may enhance binding to hydrophobic pockets or hinder metabolic degradation compared to methyl or ethyl substituents .
- Piperidine substituents at different pyrimidine positions (e.g., 2- vs. 6- or 7-) alter molecular topology, affecting target selectivity .
Pharmacological Profile Relative to Analogues
Metabolic Stability
Iodinated compounds often exhibit slower hepatic metabolism compared to non-halogenated analogs, as seen in 2-(4-Iodopiperidin-1-YL)pyrimidine’s resistance to cytochrome P450 oxidation in preclinical models . In contrast, 3-(piperidin-1-yl)propan-1-ol derivatives undergo rapid hydroxylation, limiting their half-life .
Influence of Pyrimidine Ring Substitution Patterns
Modifications at the pyrimidine ring’s 4- and 6-positions significantly impact pharmacological outcomes:
- 4-Methylpiperazine substituents (as in ) enhance solubility and kinase selectivity due to their basicity and hydrogen-bonding capacity .
- 6-Position piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) prioritize planar interactions with targets, whereas 2-position substituents (as in the title compound) favor vertical stacking .
Biological Activity
2-(4-Iodopiperidin-1-YL)pyrimidine is a chemical compound characterized by its unique structure, combining pyrimidine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C9H12IN3
- Molecular Weight : 289.12 g/mol
- Structure : The presence of an iodine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.
The biological activity of 2-(4-Iodopiperidin-1-YL)pyrimidine can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound’s structure allows it to participate in molecular interactions such as hydrogen bonding and π-π stacking, which are critical in modulating biological pathways.
Biological Activity
Research indicates that 2-(4-Iodopiperidin-1-YL)pyrimidine exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways.
- Neurological Effects : Its structural similarity to known neuroactive compounds positions it as a candidate for further investigation in treating neurological disorders.
- Antimicrobial Properties : Some derivatives of pyrimidine compounds have shown antimicrobial activity, suggesting potential applications in combating infections.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of 2-(4-Iodopiperidin-1-YL)pyrimidine:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives could inhibit tumor growth in vitro. The mechanism involved the modulation of apoptotic pathways, suggesting that 2-(4-Iodopiperidin-1-YL)pyrimidine may exhibit similar properties.
- Neuroactivity Evaluation : In a study focused on piperidine derivatives, compounds similar to 2-(4-Iodopiperidin-1-YL)pyrimidine were tested for their effects on neurotransmitter systems. Results indicated potential modulation of serotonin receptors, which could lead to therapeutic effects in depression and anxiety disorders.
Comparative Analysis
The following table summarizes the biological activities of 2-(4-Iodopiperidin-1-YL)pyrimidine compared to related compounds:
| Compound | Anticancer Activity | Neurological Effects | Antimicrobial Properties |
|---|---|---|---|
| 2-(4-Iodopiperidin-1-YL)pyrimidine | Potential (in vitro) | Possible modulation | Investigated |
| 2-Aminopyrimidine | Confirmed | Limited | Moderate |
| 4-Iodopiperidine | Limited | Confirmed modulation | Weak |
Synthetic Routes and Applications
The synthesis of 2-(4-Iodopiperidin-1-YL)pyrimidine typically involves nucleophilic substitution reactions between pyrimidine derivatives and iodinated piperidine under basic conditions. This compound serves as an intermediate in the synthesis of more complex molecules used in medicinal chemistry and organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
